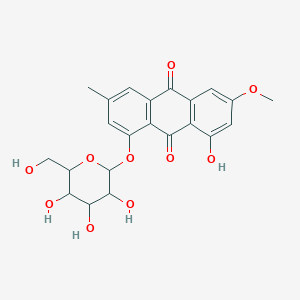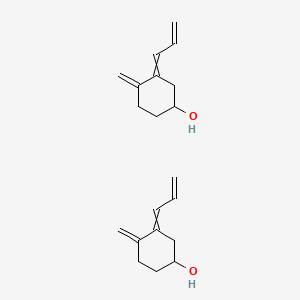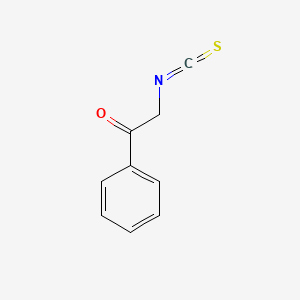
2-Isothiocyanato-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-1-phenylethanone, also known as phenacyl isothiocyanate, is an organic compound with the molecular formula C9H7NOS. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring through an ethanone linkage. This compound is of significant interest due to its versatile applications in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isothiocyanato-1-phenylethanone can be synthesized through various methods. One common approach involves the reaction of phenacyl chloride with potassium thiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate phenacyl thiocyanate, which subsequently rearranges to form the desired isothiocyanate compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of phenacyl chloride and potassium thiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetone or ethanol, and the product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-1-phenylethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be attacked by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines are commonly used under mild conditions.
Addition Reactions: Alcohols and amines are used as reagents, often in the presence of a catalyst or under basic conditions.
Cyclization Reactions: Cyclization can be facilitated by heating the compound with appropriate reagents.
Major Products Formed:
Thiourea Derivatives: Formed through nucleophilic substitution with amines.
Heterocyclic Compounds: Formed through cyclization reactions, which are useful in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Isothiocyanato-1-phenylethanone has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of thiourea derivatives and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-isothiocyanato-1-phenylethanone involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This reactivity underlies its use in enzyme inhibition and protein labeling. The compound can also induce oxidative stress in cells, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the ethanone linkage.
4-Isothiocyanato-1-methoxybenzene: Contains a methoxy group on the phenyl ring, which affects its reactivity.
4-Isothiocyanato-1-trifluoromethoxybenzene: Contains a trifluoromethoxy group, which also influences its chemical properties.
Uniqueness: 2-Isothiocyanato-1-phenylethanone is unique due to the presence of the ethanone linkage, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to form thiourea derivatives and heterocyclic compounds distinguishes it from other isothiocyanates .
Properties
CAS No. |
40046-25-1 |
|---|---|
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
2-isothiocyanato-1-phenylethanone |
InChI |
InChI=1S/C9H7NOS/c11-9(6-10-7-12)8-4-2-1-3-5-8/h1-5H,6H2 |
InChI Key |
RZWIESWRVZTWRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


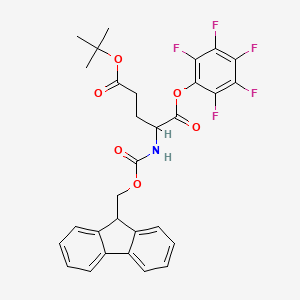
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-1lambda-chromen-1-ylium chloride](/img/structure/B13391904.png)
![[(1R,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide](/img/structure/B13391906.png)
![3,5-Dihydroxy-8-(3-hydroxy-3-methylbutyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13391912.png)
![4-[2,6-Dichloro-4-[2-[4-[3-(2,2-dimethyl-1-propoxypropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxy-2,2-dimethylpropyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[3-(1-ethoxypentyl)-2-methoxyphenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxybutyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one;4-[2,6-dichloro-4-[2-[4-[2-methoxy-3-(1-propoxypentyl)phenyl]-1,3-thiazol-2-yl]acetyl]phenyl]-3-methylbut-3-en-2-one](/img/structure/B13391917.png)

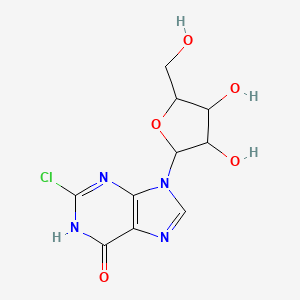
![Ethyl (4aS,9bR)-6-Bromo-5-[2-(methylamino)-2-oxoethyl]-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B13391928.png)
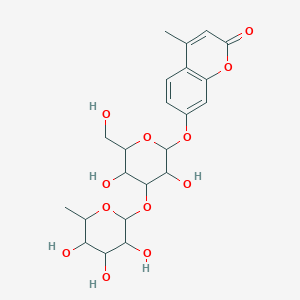
![10-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13391949.png)
![2-Methyl-1,9-dihydrobenzo[cd]indole](/img/structure/B13391953.png)
![2-[[2-[[2-[[2-[[2-[(1-acetylpyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B13391964.png)
